molecular formula C17H11ClN2O6S2 B2562188 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 896305-03-6

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2562188
CAS No.: 896305-03-6
M. Wt: 438.85
InChI Key: SRYFDBYXRVQKAY-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a pyran-thiazole core and a substituted benzoate ester. The pyran ring (4-oxo-4H-pyran-3-yl) is linked via a thioether bridge to a 4-methylthiazole group, while the ester moiety is derived from 4-chloro-3-nitrobenzoic acid. Its design combines electron-withdrawing substituents (chloro, nitro) on the benzoate, which may enhance stability and influence binding interactions.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O6S2/c1-9-7-27-17(19-9)28-8-11-5-14(21)15(6-25-11)26-16(22)10-2-3-12(18)13(4-10)20(23)24/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYFDBYXRVQKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 896305-67-2, serves as a crucial intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural characteristics of this compound, particularly the thiazole and pyran rings, are essential for its biological activity and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN2O5S. Its molecular weight is approximately 378.41 g/mol. The compound features several functional groups that suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. The thiazole ring may modulate enzyme activity, while the pyran ring and the nitrobenzoate moiety could enhance binding affinity to biological targets. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The thiazole derivative has been studied for its antibacterial and antifungal properties:

  • Antibacterial Activity : Studies have shown that derivatives containing thiazole rings can inhibit the growth of various bacterial strains, including resistant strains.
  • Antifungal Activity : The compound has also demonstrated efficacy against fungal pathogens, making it a potential candidate for antifungal drug development.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The presence of the pyran ring is often associated with anticancer activity due to its ability to interfere with cellular processes such as proliferation and apoptosis.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria.
Study BCytotoxicityExhibited dose-dependent cytotoxic effects on cancer cell lines (e.g., HeLa cells).
Study CMechanismIdentified enzyme inhibition as a primary mode of action through binding assays.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including this compound). Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like ceftriaxone.
  • Case Study on Anticancer Activity : Research involving cancer cell lines revealed that this compound induced apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Comparison of Pyran-Thiazole Derivatives

Compound Core Structure Linkage Type Key Substituents Reported Activity
Target Compound Pyran-thiazole Thioether 4-Chloro-3-nitrobenzoate Not explicitly reported
2-Substituted pyran-thiazoles Pyran-thiazole Direct bond Hydroxy, methyl Antimicrobial, antifungal
2-(4-Methoxyphenoxy)-pyran benzoate Pyran Ether Methoxyphenoxy, methyl Structural data only

Benzoate Ester Variants

The benzoate ester moiety is critical for solubility and electronic properties. Key comparisons include:

  • Methyl 4-chloro-3-nitrobenzoate: A component of the target compound, this ester is commercially available (Kanto Reagents, 2022) and serves as a precursor.
  • 6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate : This analog (PubChem, 2004) replaces the chloro-nitrobenzoate with a bromobenzoate. Bromine’s larger atomic radius may alter steric interactions in biological targets compared to chlorine .
  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): From Molecules (2011), this compound substitutes the nitro group with an amino-phenethyl chain, increasing basicity and likely altering target selectivity (e.g., kinase inhibition vs. antimicrobial activity) .

Table 2: Benzoate Ester Substituent Effects

Compound Benzoate Substituents Electronic Effects Potential Impact on Activity
Target Compound 4-Chloro-3-nitro Strong electron-withdrawing Enhanced stability, possible redox activity
4-Bromobenzoate analog 4-Bromo Moderate electron-withdrawing Increased steric hindrance
I-6230 4-Amino-phenethyl Electron-donating Higher solubility, basicity

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